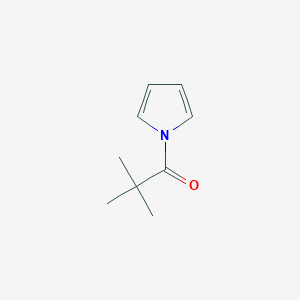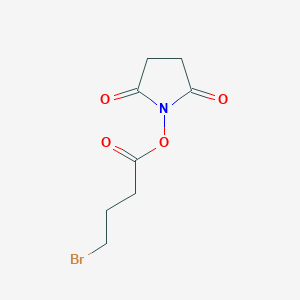
3-Acetyl-4-fluorobenzonitrile
Overview
Description
3-Acetyl-4-fluorobenzonitrile is an organic compound with the molecular formula C9H6FNO It is characterized by the presence of an acetyl group at the third position and a fluorine atom at the fourth position on a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyl-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the acetyl group can produce alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Acetyl-4-fluorobenzoic acid.
Reduction: 3-Acetyl-4-fluorobenzylamine.
Substitution: 3-Acetyl-4-methoxybenzonitrile (if methoxide is used).
Scientific Research Applications
Chemistry: 3-Acetyl-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which 3-acetyl-4-fluorobenzonitrile exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Acetyl-3-fluorobenzonitrile: Similar structure but with different positioning of the acetyl and fluorine groups.
3-Fluorobenzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
4-Fluorobenzonitrile: Lacks the acetyl group, used in different synthetic contexts.
Uniqueness: 3-Acetyl-4-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-acetyl-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXCXJIMRIJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














